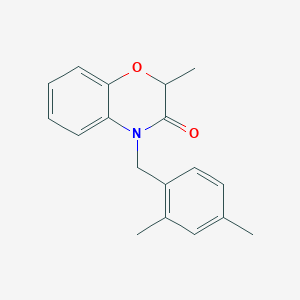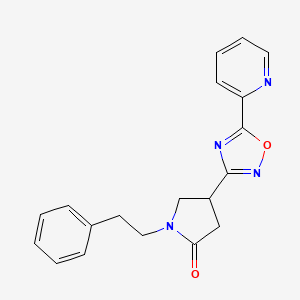
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Scientific Research Applications
Synthesis and Biological Activity
- Polycyclic Systems Containing 1,2,4-Oxadiazole Ring : A study focused on the synthesis of novel bicyclic systems involving the 1,2,4-oxadiazole ring. It highlighted the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds and predicted their biological activities using a PASS prediction (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant, Antitumor, and Antimicrobial Activities
- Microwave-assisted Synthesis of Pyrazolopyridines : This study explored the synthesis of pyrazolopyridine derivatives and their activities. It found significant antioxidant, antitumor, and antimicrobial properties in some of the synthesized compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Apoptosis Inducers and Anticancer Agents
- Discovery of 3-Aryl-5-Aryl-1,2,4-Oxadiazoles as Apoptosis Inducers : This research identified a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. The study emphasized the importance of the oxadiazole ring in inducing apoptosis in cancer cells (Zhang et al., 2005).
Antibacterial Activity
- Antibacterial Activity of 1,3,4-Oxadiazole Thioether Derivatives : This paper discussed the design, synthesis, and assessment of 1,3,4-oxadiazole thioether derivatives for antibacterial activities. It found that these compounds demonstrated good inhibitory effects against certain bacterial strains (Song et al., 2017).
Antimycobacterial Agents
- Synthesis and Modeling Studies of Pyrrole Analogs as Antimycobacterial Agents : This investigation synthesized pyrrole analogs, including derived oxadiazoles, and evaluated them for antimycobacterial activities. It revealed promising anti-tubercular activity in some compounds (Joshi et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Electron-Transporting/Exciton-Blocking Material for OLEDs : This study synthesized m-terphenyl oxadiazole derivatives for use in OLEDs. These materials demonstrated high efficiency and reduced driving voltages in blue, green, and red OLED devices (Shih et al., 2015).
Luminescent and Charge Transport Materials
- Optical and Electronic Properties of 1,3,4-Oxadiazole Derivatives : This research explored the optical, electronic, and charge transport properties of various 1,3,4-oxadiazole derivatives for potential application in OLEDs. The study highlighted their promising characteristics as luminescent and charge transport materials (Sun & Jin, 2017).
properties
IUPAC Name |
1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUONFDPMQYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

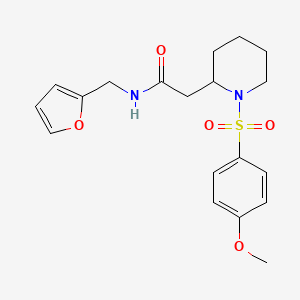
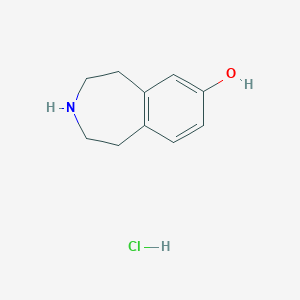
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
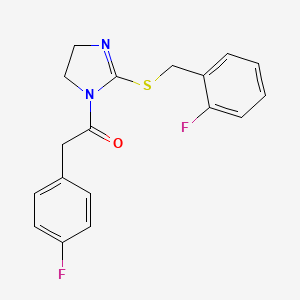
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
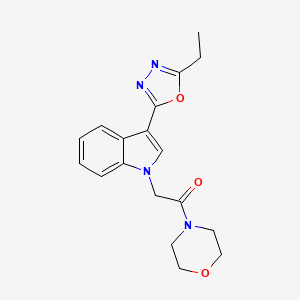
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
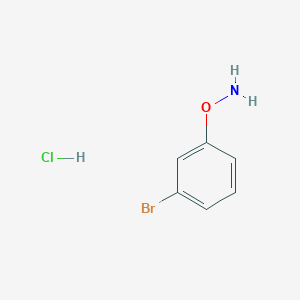
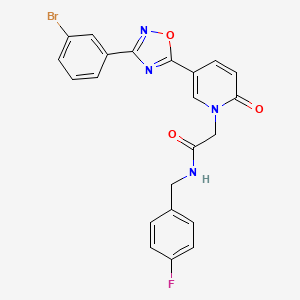
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
